molecular formula C10H7Br2N B1457622 2,6-Dibromo-4-methylquinoline CAS No. 1203578-86-2

2,6-Dibromo-4-methylquinoline

Cat. No.: B1457622
CAS No.: 1203578-86-2
M. Wt: 300.98 g/mol
InChI Key: OQWWPPOFVBWTAI-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties

Properties

IUPAC Name

2,6-dibromo-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWWPPOFVBWTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methylquinoline typically involves the bromination of 4-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while nucleophilic substitution can yield various substituted quinolines .

Scientific Research Applications

Synthesis and Reactions

2,6-Dibromo-4-methylquinoline is primarily utilized as a coupling reagent in various chemical reactions. Notably, it participates in:

  • Suzuki Coupling Reactions : This compound can undergo Suzuki coupling with boronic acids to form biaryl compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
  • Sonogashira Coupling : It has been used successfully in Sonogashira reactions to produce alkynylated products, which are crucial for developing new materials and pharmaceuticals .

Scientific Research Applications

  • Environmental Analysis :
    • This compound serves as a coupling reagent in the spectrophotometric determination of carbaryl, a pesticide, in environmental samples. This application highlights its utility in analytical chemistry for monitoring pollutants .
  • Pharmaceutical Synthesis :
    • The compound acts as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo multiple coupling reactions makes it a versatile building block for complex organic molecules .
  • Dye Production :
    • It is also employed in the synthesis of dyes, contributing to the development of colorants used in textiles and other industries .

Case Study 1: Environmental Monitoring

A study demonstrated the use of this compound as a coupling agent in the spectrophotometric analysis of carbaryl residues. The method proved effective for detecting low concentrations of carbaryl in water samples, showcasing the compound's role in environmental chemistry .

Case Study 2: Pharmaceutical Development

Research explored the synthesis of novel quinoline derivatives using this compound as a precursor. The derivatives exhibited promising biological activities against specific cancer cell lines, indicating potential applications in drug discovery and development .

Table 1: Comparison of Reaction Types Involving this compound

Reaction TypeDescriptionApplications
Suzuki CouplingForms biaryl compoundsPharmaceuticals, agrochemicals
Sonogashira CouplingProduces alkynylated compoundsMaterial science, drug development
Spectrophotometric AnalysisDetects environmental pollutantsEnvironmental monitoring

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methylquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms and the quinoline ring structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison: Compared to other brominated quinoline derivatives, 2,6-Dibromo-4-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl groupFor example, the presence of bromine atoms at the 2 and 6 positions can enhance its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2,6-Dibromo-4-methylquinoline is a brominated derivative of quinoline that has garnered attention for its potential biological activities. This compound is being investigated for various applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound is characterized by its unique molecular structure, which includes a quinoline ring substituted with bromine atoms at the 2 and 6 positions and a methyl group at the 4 position. This configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with cellular components such as proteins and nucleic acids. This interaction can lead to:

  • Antimicrobial Activity : The compound exhibits bacteriostatic effects against various bacterial strains, potentially through the inhibition of essential enzymes or disruption of cellular membranes.
  • Anticancer Activity : Studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Biological Activity Overview

Activity Description
AntimicrobialEffective against a range of bacteria; mechanism involves enzyme inhibition and membrane disruption.
AnticancerInduces apoptosis in cancer cell lines; modulates key signaling pathways.
CytotoxicityExhibits selective toxicity towards cancer cells while sparing normal cells in certain studies .

Comparative Studies

When compared to other brominated quinoline derivatives, such as 4,6-Dibromo-2-methylquinoline and 3,6-Dibromo-4-methylquinoline, this compound demonstrates unique properties due to its specific substitution pattern. These differences can significantly affect their biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Compound Antimicrobial Activity Anticancer Activity Notes
This compoundModerateHighEffective against multiple cancer cell lines.
4,6-Dibromo-2-methylquinolineLowModerateLess effective than 2,6-Dibromo variant.
3,6-Dibromo-4-methylquinolineModerateLowShows limited anticancer properties.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various quinoline derivatives, this compound was found to inhibit the growth of Gram-positive bacteria effectively. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Studies : Research involving human lung adenocarcinoma (A549) cells showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls. This suggests a promising role for this compound in cancer therapy .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound could interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation within cancer cells, contributing to its cytotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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